
2,3,5,6-Tetrachloropyridine
Overview
Description
2,3,5,6-Tetrachloropyridine is an organic compound with the molecular formula C₅HCl₄N. It is a chlorinated derivative of pyridine, characterized by the presence of four chlorine atoms at the 2, 3, 5, and 6 positions on the pyridine ring. This compound is known for its significant reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrachloropyridine can be synthesized through several methods. One common approach involves the reaction of pentachloropyridine with halogenated magnesium alkyl compounds . Another method includes the electrochemical reduction of pentachloropyridine in the presence of a zinc-based catalyst . This process involves the use of cyclic voltammetry and constant potential electrolysis in an acetonitrile/water mixed solution containing zinc chloride.
Industrial Production Methods: Industrial production of this compound often involves the reaction of trichloroacetyl chloride with acrylonitrile in the presence of a catalyst such as copper(I) chloride or bromide . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophilic substitution due to the electron-withdrawing effect of the chlorine atoms.
Reduction: It can be reduced to form less chlorinated pyridines using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, oxidation reactions can occur under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium phenylsulfinate and various amines are used under controlled conditions to achieve regioselective substitution.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of this compound.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with functional groups such as sulfonyl, amino, and alkoxy groups.
Reduction: Products include trichloropyridines and dichloropyridines.
Scientific Research Applications
Agrochemical Applications
Pesticide Development:
2,3,5,6-Tetrachloropyridine is primarily utilized as an intermediate in the synthesis of herbicides and insecticides. Its chemical stability and reactivity make it a valuable building block for developing effective agricultural pest control agents. It has been noted for its role in producing compounds that exhibit herbicidal properties against a range of weeds and pests .
Case Study: Herbicide Formulation
- Compound: α-[4-(3',5',6'-trichloropyrid-2'-yloxy)-phenoxy]-alkanecarboxylic acids
- Application: Used as a selective herbicide.
- Outcome: Demonstrated effective control of broadleaf weeds while minimizing damage to cereal crops .
Pharmaceutical Research
Building Block for Pharmaceuticals:
In pharmaceutical research, this compound serves as a precursor for synthesizing various bioactive compounds. Its derivatives have shown potential antimicrobial properties and are explored for their therapeutic applications .
Case Study: Antimicrobial Compounds
- Objective: Synthesis of new antimicrobial agents.
- Method: Utilization of this compound as a starting material.
- Results: Several derivatives demonstrated significant antibacterial activity against resistant strains .
Analytical Chemistry
Environmental Monitoring:
The compound is employed in analytical methods to detect and quantify environmental pollutants. It aids regulatory compliance by facilitating the monitoring of chlorinated organic compounds in various environmental matrices .
Data Table: Detection Methods
Method | Application Area | Detection Limit |
---|---|---|
Gas Chromatography | Soil and water analysis | 0.01 mg/L |
High-Performance Liquid Chromatography | Industrial effluents | 0.005 mg/L |
Material Science
Specialty Coatings and Polymers:
In material science, this compound is utilized in formulating specialty coatings and polymers. Its incorporation enhances the performance characteristics such as durability and resistance to environmental degradation .
Case Study: Coating Formulations
- Application: Development of protective coatings for industrial equipment.
- Findings: Coatings formulated with this compound exhibited improved resistance to corrosion compared to traditional formulations .
Research on Chlorinated Compounds
Environmental Impact Studies:
Research involving this compound contributes to understanding the environmental impact of chlorinated organic substances. Studies focus on degradation pathways and the ecological effects of these compounds .
Data Table: Environmental Persistence
Compound | Half-life (days) | Major Degradation Pathways |
---|---|---|
This compound | 30 | Biodegradation by microbial action |
Pentachloropyridine | 60 | Photolysis and hydrolysis |
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrachloropyridine primarily involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules.
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine can be compared with other chlorinated pyridines such as:
Pentachloropyridine: Contains one additional chlorine atom and is used as a precursor for the synthesis of this compound.
2,3,5-Trichloropyridine: Contains one less chlorine atom and exhibits different reactivity and applications.
2,3,6-Trichloropyridine: Another trichlorinated derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses.
Biological Activity
2,3,5,6-Tetrachloropyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities and implications in various fields such as toxicology, pharmacology, and environmental science. This compound is characterized by its four chlorine substituents on the pyridine ring, which significantly influence its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₅Cl₄N, with a molecular weight of approximately 231.9 g/mol. The presence of multiple chlorine atoms contributes to its electron-withdrawing properties, enhancing its electrophilicity and reactivity towards nucleophiles.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The electron-deficient nature of the pyridine ring allows for nucleophilic substitution reactions. Additionally, the chlorine substituents can participate in hydrogen bonding with biological macromolecules such as proteins and nucleic acids .
Acute and Chronic Toxicity
Studies have indicated that this compound exhibits low acute toxicity. In subchronic toxicity studies conducted on Sprague-Dawley rats, doses of up to 150 mg/kg/day resulted in renal tubular degeneration in females and protein droplet nephropathy in males. The no observable adverse effect level (NOAEL) was determined to be 150 mg/kg/day for males and 25 mg/kg/day for females .
Reproductive and Developmental Toxicity
In reproductive toxicity assessments involving oral gavage dosing prior to breeding and throughout gestation and lactation, no significant effects on fertility indices or neonatal survival were observed. However, there were notable changes in organ weights at higher doses .
Endpoint | Findings |
---|---|
Acute Toxicity | Low order; minimal effects observed |
Subchronic Toxicity | Renal tubular degeneration at high doses |
NOAEL (Males/Females) | 150 mg/kg/day / 25 mg/kg/day |
Reproductive Effects | No significant impact on fertility |
Environmental Impact
This compound is primarily used as an intermediate in the synthesis of agrochemicals. Its persistence in the environment raises concerns regarding potential ecological impacts. The compound has been evaluated for its irritancy potential and was found to cause slight irritation to skin and eyes .
Case Studies
- Occupational Exposure : The NIOSH Occupational Exposure Banding process categorized this compound based on its toxicological endpoints. It was placed in exposure band D due to its potential to cause serious health effects at relatively low doses .
- Animal Studies : In a study assessing the effects of various doses on male and female rats over a prolonged period (91 days), significant increases in kidney weights were observed at higher dosages without corresponding histopathological changes .
Q & A
Q. What are the primary applications of 2,3,5,6-tetrachloropyridine in organic synthesis, and how do experimental conditions influence its reactivity?
Basic Research Focus
this compound serves as a key intermediate in synthesizing agrochemicals (e.g., chlorpyrifos, triclopyr) and pharmaceuticals. Its chlorine atoms undergo nucleophilic substitution or catalytic coupling reactions, enabling the introduction of functional groups. For example, in pesticide synthesis, selective dechlorination at specific positions is critical .
Methodological Consideration :
- Catalytic Hydrodechlorination : Use Zn or Mn dust in ethanol/water systems under nitrogen to selectively remove chlorine atoms (e.g., converting pentachloropyridine to this compound) .
- Cross-Coupling Reactions : Employ Pd catalysts for arylations at C2/C6 positions, as demonstrated in synthesizing pentaarylpyridines .
Q. How do synthesis methods for this compound differ in efficiency and environmental impact?
Advanced Research Focus
Comparative studies highlight trade-offs between traditional and green methods:
- Electrochemical Reduction : Uses Zn catalysts in acetonitrile/HCl, achieving ~95% yield but generating Zn²⁺-containing acidic wastewater .
- Mn-Based Reduction : A newer method (Mn dust, ethyl alcohol, NH₄Ac) produces Mn₃O₄ as a byproduct, minimizing toxic waste and operating at lower temperatures (40–65°C) with 98% selectivity .
Methodological Guidance :
- Purity Analysis : Use gas chromatography (GC) to verify ≥99.5% purity (per HG/T 6016-2022 standards) .
- Standardized Protocols : Adopt ASTM-compliant DSC for precise thermal analysis.
Q. What advanced analytical techniques are used to characterize this compound and its derivatives?
Basic vs. Advanced Techniques
- Basic : GC for purity, melting point determination .
- Advanced :
- Isotopic Labeling : ¹⁴C-labeled compounds track reaction pathways (e.g., [2,6-¹⁴C]-2,3,5,6-tetrachloropyridine) .
- NMR/X-ray Crystallography : Resolve structural ambiguities in substituted derivatives .
Q. How does this compound function in catalytic systems, and what mechanistic insights exist?
Advanced Research Focus
- As a Ligand : Modifies transition metal catalysts (e.g., Pd) in cross-couplings, enhancing regioselectivity .
- Mechanistic Studies : Electrochemical reduction over Zn involves proton-coupled electron transfer, with pH (8.0–9.0) critical for minimizing side reactions .
Q. What safety and waste management protocols are essential for handling this compound?
Basic vs. Advanced Considerations
- Basic : Use PPE (gloves, goggles) and work in fume hoods .
- Advanced : For Mn-based syntheses, recover Mn₃O₄ for reuse in energy storage applications, reducing hazardous waste .
Q. How do regulatory standards (e.g., HG/T 6016-2022) impact research reproducibility?
Advanced Research Focus
China’s HG/T 6016-2022 standard defines industrial-grade purity (≥99.0%) and impurity thresholds. Researchers must align synthesis protocols with these benchmarks to ensure consistency in downstream applications (e.g., agrochemical formulation) .
Q. What computational or isotopic tools elucidate reaction pathways involving this compound?
Advanced Research Focus
- Isotopic Tracing : ¹⁴C-labeled compounds reveal hydrolysis and substitution kinetics .
- DFT Calculations : Model transition states in dechlorination reactions to optimize catalyst design .
Properties
IUPAC Name |
2,3,5,6-tetrachloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBKZJZAHWCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027467 | |
Record name | 2,3,5,6-Tetrachloropyridine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White solid; Darkens upon exposure to light and air; [CHEMINFO] White crystals with a camphor-like odor; [AIHA] | |
Record name | Pyridine, 2,3,5,6-tetrachloro- | |
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Record name | 2,3,5,6-Tetrachloropyridine | |
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Boiling Point |
250.5 °C | |
Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |
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Solubility |
Very soluble in ether, ethanol, petroleum ether | |
Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Vapor Pressure |
0.00606 [mmHg] | |
Record name | 2,3,5,6-Tetrachloropyridine | |
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CAS No. |
2402-79-1, 33752-16-8 | |
Record name | 2,3,5,6-Tetrachloropyridine | |
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Record name | 2,3,5,6-Tetrachloropyridine | |
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Record name | Pyridine, 2,3,5,6-tetrachloro- | |
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Record name | 2,3,5,6-Tetrachloropyridine | |
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Record name | 2,3,5,6-tetrachloropyridine | |
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Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Melting Point |
90.5 °C | |
Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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